Enhanced Cytotoxicity in Melanoma Cells: Bipiperidinyl-CBD Conjugates vs. Parent CBD
Synthetic bipiperidinyl derivatives of cannabidiol (CBD) demonstrate significantly enhanced antiproliferative activity against murine melanoma B16F10 cells compared to the parent CBD molecule. This demonstrates the functional value of the bipiperidinyl scaffold [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.1 μM (Compound 22) and 8.5 μM (Compound 34) |
| Comparator Or Baseline | Cannabidiol (CBD): IC50 = 28.6 μM |
| Quantified Difference | 9.2-fold and 3.4-fold lower IC50 (higher potency), respectively. |
| Conditions | Murine melanoma B16F10 cell line, antiproliferative assay. |
Why This Matters
This quantifies the value of the bipiperidinyl modification for researchers developing more potent anti-melanoma agents, justifying its selection over the unmodified natural product.
- [1] Lyu, P., Li, H., Wan, J., Chen, Y., Zhang, Z., Wu, P., Wan, Y., & Seeram, N. P. (2024). Bipiperidinyl Derivatives of Cannabidiol Enhance Its Antiproliferative Effects in Melanoma Cells. Antioxidants, 13(4), 478. https://doi.org/10.3390/antiox13040478 View Source
